4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine, also known by its CAS number 118288-25-8, is a chemical compound that serves as an important intermediate in the synthesis of pharmaceuticals, particularly in the preparation of Lafutidine, a drug used for treating gastrointestinal disorders. This compound belongs to a class of organic compounds characterized by the presence of a piperidine moiety and a pyridyl group, contributing to its pharmacological properties.
The compound is classified under the category of piperidine derivatives and is often utilized in medicinal chemistry. Its synthesis and characterization are crucial for understanding its role in drug development. The molecular formula for 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine is C14H21N3O, with a molecular weight of approximately 247.34 g/mol .
The synthesis of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine typically involves several steps:
Technical details regarding specific reaction conditions can vary based on laboratory protocols but generally involve standard organic synthesis techniques such as refluxing or stirring under inert atmospheres .
The molecular structure of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine can be described as follows:
The compound's structure plays a critical role in its biological activity and pharmacological properties .
4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine participates in various chemical reactions typical for amines and alkenes:
These reactions are essential for modifying the compound to enhance its efficacy or reduce side effects when used as a pharmaceutical agent .
The mechanism of action of 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine primarily involves its interaction with specific biological targets within the gastrointestinal system. As an intermediate for Lafutidine, it functions by inhibiting gastric acid secretion and promoting mucosal defense mechanisms through various pathways, including:
Understanding these mechanisms is vital for optimizing therapeutic applications .
The compound exhibits basic properties typical of amines, with a pKa value around 9.11, indicating it can accept protons under acidic conditions .
4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine is primarily used in:
This compound's role as an intermediate underscores its significance in drug formulation and development processes .
The compound’s systematic name, 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine, systematically describes its molecular connectivity: a butenamine chain (C4) linked via an oxygen bridge to the 2-position of a 4-(piperidinomethyl)-substituted pyridine ring. The "cis" designation specifies the stereochemistry of the alkenyl bridge between the pyridyloxy and amino functionalities, a crucial structural feature influencing its reactivity and molecular interactions. The Chemical Abstracts Service (CAS) registry number 118288-25-8 provides a unique identifier for this specific stereoisomer [2] [3].
Alternative chemical names and synonyms reflect minor variations in naming conventions:
The structure comprises two distinct nitrogen-containing heterocycles:
Table 1: Key Structural and Physicochemical Properties
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 118288-25-8 | [2] [3] |
Molecular Formula | C₁₅H₂₃N₃O | [3] [6] |
Molecular Weight | 261.36 g/mol | [6] |
Boiling Point | 419.3°C at 760 mmHg | [3] |
Density | 1.089–1.113 g/cm³ | [3] [4] |
Predicted pKa | 9.11 ± 0.29 | [4] |
InChIKey | LSWHRGCYVNXXLD-GORDUTHDSA-N | [6] |
4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine emerged in the late 1980s alongside efforts to develop histamine H₂-receptor antagonists with enhanced gastroprotective properties. Its CAS registration (118288-25-8) dates to 1988, positioning it within the era of "second-generation" H₂ antagonists that sought improved receptor affinity and additional mechanisms of action beyond acid suppression [2] [3].
The compound’s design reflects a strategic evolution from early H₂ antagonists:
This period marked a shift toward multi-functional anti-ulcer agents where intermediates like 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine enabled the synthesis of molecules targeting both acid secretion and mucosal defense mechanisms. Its persistence as a key intermediate for lafutidine—a drug marketed for gastritis and peptic ulcer disease—underscores the enduring impact of late-20th-century medicinal chemistry strategies [2] [8].
In lafutidine synthesis, 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine serves as the penultimate precursor before final functionalization. Lafutidine’s structure comprises two core segments: a phthalimide-protected alkenylamine and a substituted pyridylpiperidine. This intermediate provides the latter segment with the reactive primary amine (–NH₂) necessary for coupling [2] [8].
Table 2: Role in Lafutidine Synthesis
Synthetic Stage | Compound | CAS Number | Function |
---|---|---|---|
Advanced Intermediate | 4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine | 118288-25-8 | Provides pyridine-piperidine core + alkenyl amine |
Protected Intermediate | N-{4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butene}phthalimide Maleate | 146447-26-9 | Stabilized precursor for final deprotection |
Final API | Lafutidine | 118288-08-7 | H₂ antagonist with mucosal protective effects |
The intermediate’s structural elements directly enable lafutidine’s pharmacology:
Industrial-scale production utilizes this intermediate due to its crystallinity and purification efficiency, with suppliers offering it at premium prices (e.g., $727.65/gram for 95% purity), reflecting its critical role and synthetic value [2] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7